1,8-Dichloro-10-methylanthracene
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Overview
Description
1,8-Dichloro-10-methylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons composed of three fused benzene rings. This particular compound is characterized by the presence of two chlorine atoms at the 1 and 8 positions and a methyl group at the 10 position on the anthracene core. It is known for its photophysical properties and is used in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dichloro-10-methylanthracene can be synthesized through several methods. One common approach involves the chlorination of 10-methylanthracene. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 1 and 8 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,8-Dichloro-10-methylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Photodimerization: Under UV irradiation, this compound can undergo photodimerization to form dimers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Photodimerization: UV light is used to induce dimerization.
Major Products Formed
Substitution Products: Various substituted anthracenes depending on the nucleophile used.
Oxidation Products: Anthraquinone derivatives.
Photodimers: Dimers of this compound.
Scientific Research Applications
1,8-Dichloro-10-methylanthracene has several applications in scientific research:
Organic Light Emitting Diodes (OLEDs): Used as a blue-emitting material due to its photophysical properties.
Fluorescent Probes: Employed in biological imaging and sensing applications.
Photon Upconversion: Utilized in triplet-triplet annihilation upconversion systems to convert low-energy photons to higher-energy photons.
Organic Scintillators: Used in radiation detection and measurement.
Mechanism of Action
The mechanism of action of 1,8-dichloro-10-methylanthracene involves its interaction with light and other molecules. The compound absorbs UV or visible light, leading to electronic excitation. This excited state can then participate in various photophysical and photochemical processes, such as fluorescence, phosphorescence, and photodimerization. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,8-Dichloroanthracene: Lacks the methyl group at the 10 position.
9,10-Dichloroanthracene: Chlorine atoms are at the 9 and 10 positions.
1,8-Dibromo-10-methylanthracene: Bromine atoms instead of chlorine at the 1 and 8 positions.
Uniqueness
1,8-Dichloro-10-methylanthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of chlorine atoms at the 1 and 8 positions and a methyl group at the 10 position influences its reactivity and applications, making it suitable for specific scientific and industrial uses.
Biological Activity
1,8-Dichloro-10-methylanthracene (DCMA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activities, particularly in the fields of pharmacology and toxicology. This compound, characterized by its unique structure and properties, has been studied for various biological effects, including anti-cancer properties and interactions with cellular mechanisms.
Property | Value |
---|---|
CAS Number | 57502-71-3 |
Molecular Formula | C15H10Cl2 |
Molecular Weight | 277.1 g/mol |
IUPAC Name | This compound |
Canonical SMILES | ClC1=C2C=CC=C(C2=CC3=C1C=CC=C3Cl)C(C)=C |
The biological activity of DCMA is primarily attributed to its ability to interact with DNA and cellular proteins through π-π stacking and hydrogen bonding. These interactions can lead to:
- DNA Intercalation: DCMA can insert itself between DNA base pairs, potentially disrupting normal cellular processes and leading to mutations.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress within cells, contributing to cytotoxic effects.
Anti-Cancer Activity
Research has demonstrated that DCMA exhibits significant anti-cancer properties against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human lung adenocarcinoma cells. In vitro assays have revealed:
- IC50 Values: The concentration required to inhibit cell growth by 50% was found to be in the micromolar range for several cancer cell lines.
- Mechanisms of Action: The compound induces apoptosis through the activation of caspases and the mitochondrial pathway.
Toxicological Studies
Toxicological assessments have indicated that DCMA can be harmful at elevated concentrations. Key findings include:
- Cytotoxic Effects: High doses of DCMA led to increased cell death in non-cancerous cell lines, suggesting a need for careful dosage consideration in therapeutic applications.
- Genotoxicity: Studies have reported that DCMA can cause DNA strand breaks in cultured cells, raising concerns about its mutagenic potential.
Case Studies
-
Study on Lung Adenocarcinoma Cells:
- Researchers investigated the effects of DCMA on A549 lung cancer cells.
- Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 12 µM.
-
Toxicity in Non-Cancerous Cells:
- A study evaluated the cytotoxicity of DCMA on human fibroblast cells.
- Findings showed significant toxicity at concentrations above 20 µM, necessitating further investigation into safety profiles.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of DCMA, it is useful to compare it with other related compounds:
Compound | Biological Activity | IC50 (µM) |
---|---|---|
1,8-Dichloro-9-methylanthracene | Moderate anti-cancer effects | 15 |
This compound | Significant anti-cancer effects | 12 |
Anthracene | Low anti-cancer effects | >50 |
Properties
CAS No. |
17122-95-1 |
---|---|
Molecular Formula |
C15H10Cl2 |
Molecular Weight |
261.1 g/mol |
IUPAC Name |
1,8-dichloro-10-methylanthracene |
InChI |
InChI=1S/C15H10Cl2/c1-9-10-4-2-6-14(16)12(10)8-13-11(9)5-3-7-15(13)17/h2-8H,1H3 |
InChI Key |
RBPCWJPIOIJAEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC3=C1C=CC=C3Cl)Cl |
Origin of Product |
United States |
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